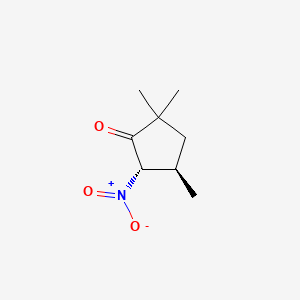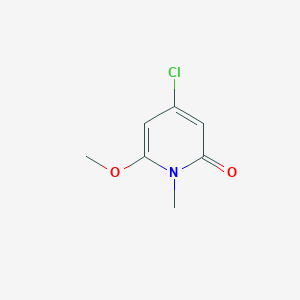![molecular formula C13H29ClNO2P B14515844 {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride CAS No. 62779-15-1](/img/structure/B14515844.png)
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their diverse applications in organic synthesis and catalysis. The unique structure of this compound makes it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride typically involves the reaction of tripropylphosphine with an appropriate ethoxycarbonyl-containing amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.
化学反応の分析
Types of Reactions
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonium salts.
科学的研究の応用
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of {[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The pathways involved in its mechanism of action are often studied using advanced spectroscopic and computational techniques.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in organic synthesis.
Tributylphosphine: Another phosphine compound with similar reactivity.
Tetraphenylphosphonium chloride: A related phosphonium salt with different substituents.
Uniqueness
{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride is unique due to its ethoxycarbonyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions where other phosphonium salts may not be as effective. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
特性
CAS番号 |
62779-15-1 |
|---|---|
分子式 |
C13H29ClNO2P |
分子量 |
297.80 g/mol |
IUPAC名 |
(ethoxycarbonylamino)methyl-tripropylphosphanium;chloride |
InChI |
InChI=1S/C13H28NO2P.ClH/c1-5-9-17(10-6-2,11-7-3)12-14-13(15)16-8-4;/h5-12H2,1-4H3;1H |
InChIキー |
RLKSURRZPBBBRM-UHFFFAOYSA-N |
正規SMILES |
CCC[P+](CCC)(CCC)CNC(=O)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)




![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
